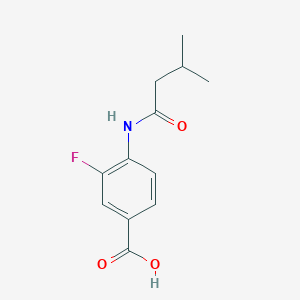

3-Fluoro-4-(3-methylbutanamido)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQDZTPVDSAQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid generally follows these key steps:

Step 1: Preparation of 3-fluoro-4-substituted benzoic acid intermediate

Starting from fluorinated aromatic compounds such as 3-fluoro-4-nitrobenzoic acid or related derivatives, the fluorine substitution and carboxylic acid functionality are introduced or preserved.Step 2: Reduction and functional group modification

The nitro group (if present) is reduced to an amine or converted into other reactive intermediates suitable for amide bond formation.Step 3: Amide bond formation

The 3-methylbutanamido group is introduced via coupling reactions between the amine-functionalized benzoic acid intermediate and 3-methylbutanoic acid (or its activated derivatives).

Preparation of Key Intermediate: 3-Fluoro-4-nitrobenzoic Acid

A critical precursor in the synthesis is 3-fluoro-4-nitrobenzoic acid, which can be prepared through oxidation of 2-fluoro-4-methyl-1-nitrobenzene using potassium dichromate in glacial acetic acid with sulfuric acid at elevated temperature (120°C) for 2 hours. This reaction yields 3-fluoro-4-nitrobenzoic acid in approximately 83% yield as a white solid.

| Parameter | Details |

|---|---|

| Starting material | 2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) |

| Oxidizing agent | Potassium dichromate (5.04 g, 17.16 mmol) |

| Solvent | Glacial acetic acid (8 mL) |

| Acid catalyst | Concentrated sulfuric acid (3.6 mL) |

| Reaction temperature | 120°C |

| Reaction time | 2 hours |

| Workup | Quenched with ice, extracted with ethyl acetate, washed with brine, dried over sodium sulfate |

| Yield | 83% (1.9 g) |

This intermediate provides the fluorine and carboxylic acid functionalities necessary for further transformations.

Conversion to this compound

Following the preparation of the nitrobenzoic acid intermediate, the nitro group is typically reduced to an amine group using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media. The resulting 3-fluoro-4-aminobenzoic acid derivative is then subjected to amide coupling with 3-methylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

Amide bond formation methods include:

Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Acid chloride method: Conversion of 3-methylbutanoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) followed by reaction with the amine intermediate.

Mixed anhydride method: Formation of mixed anhydrides followed by amine coupling.

The choice of method depends on the desired purity, yield, and reaction conditions.

Representative Reaction Scheme

Oxidation:

2-Fluoro-4-methyl-1-nitrobenzene → 3-Fluoro-4-nitrobenzoic acidReduction:

3-Fluoro-4-nitrobenzoic acid → 3-Fluoro-4-aminobenzoic acidAmide coupling:

3-Fluoro-4-aminobenzoic acid + 3-methylbutanoic acid (activated) → this compound

Analytical and Purification Considerations

Purification: Crystallization or chromatographic techniques (e.g., column chromatography) are employed to purify intermediates and the final product.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution pattern.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups such as amide and carboxylic acid.

- Melting point determination for purity assessment.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation | Potassium dichromate, sulfuric acid, acetic acid, 120°C, 2 h | 3-Fluoro-4-nitrobenzoic acid | 83 | Key fluorinated benzoic acid intermediate |

| 2 | Reduction | Catalytic hydrogenation or iron/acetic acid | 3-Fluoro-4-aminobenzoic acid | Variable | Nitro to amine conversion |

| 3 | Amide coupling | DCC/EDC + NHS or acid chloride method | This compound | Variable | Formation of amide bond |

Research Findings and Optimization Notes

The oxidation step is critical and requires controlled temperature and acid concentration to avoid over-oxidation or side reactions.

Reduction of the nitro group must be carefully monitored to prevent reduction of the carboxylic acid group or defluorination.

Amide coupling efficiency depends on the activation method; carbodiimide-mediated coupling is preferred for mild conditions and good yields.

Purity of the final product is essential for downstream applications, especially in pharmaceutical research, and can be enhanced by recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylbutanamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Amidation and Esterification: The carboxylic acid group can form amides and esters under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amido and carboxylic acid groups.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Amidation: Reagents like 3-methylbutanoyl chloride and bases such as triethylamine.

Esterification: Reagents like alcohols and acid catalysts such as sulfuric acid.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Amides and Esters: Formation of amides and esters with different alkyl or aryl groups.

Scientific Research Applications

3-Fluoro-4-(3-methylbutanamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, while the amido group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Polarity and Solubility :

- The 3-methylbutanamido group in the target compound introduces moderate hydrophilicity due to the amide bond, balancing the hydrophobic fluorine atom. In contrast, the trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)benzoic acid () is strongly electron-withdrawing, increasing acidity (lower pKa) and reducing aqueous solubility compared to simpler derivatives like 4-fluorobenzoic acid .

- The hexadecyloxy group in 3-Fluoro-4-(hexadecyloxy)benzoic acid () drastically increases hydrophobicity, making it suitable for surfactant applications .

Thermal Stability :

- The trifluoromethyl analog exhibits a high melting point (174–179°C), attributed to strong intermolecular interactions (e.g., halogen bonding and π-stacking) . The absence of melting point data for the target compound suggests its stability may depend on the bulky amide group’s steric effects.

Synthetic Utility :

- 3-Fluoro-4-(trifluoromethyl)benzoic acid is widely used in streamlined synthesis of complex molecules (e.g., oxadiazoles) due to its reactivity and compatibility with coupling reactions .

- The target compound’s amide group enables peptide-like bond formation, making it valuable in prodrug design or enzyme inhibitor development .

Biological Activity

3-Fluoro-4-(3-methylbutanamido)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Chemical Formula : CHFNO

- Molecular Weight : 225.24 g/mol

- CAS Number : 1275433-47-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's permeability across cell membranes and increasing its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components, including the amide group, may enhance the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound could possess anticancer properties. Its mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, studies on related benzoic acid derivatives have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Case Studies

- Inhibition of CDK Activity : A study focusing on similar compounds demonstrated that modifications in the benzoic acid structure could lead to effective CDK inhibitors, which are crucial in cancer therapy. The introduction of a fluorine atom was found to enhance binding affinity and selectivity towards CDK4/6 inhibitors .

- Antimicrobial Efficacy : A comparative analysis of various benzoic acid derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria, suggesting a potential application in treating bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-4-(3-methylbutanamido)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-fluoro-4-aminobenzoic acid with 3-methylbutanoic acid derivatives (e.g., acyl chlorides or activated esters). To optimize yield:

- Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

- Purify via recrystallization (ethanol/water mixtures) or preparative HPLC. Purity ≥95% is achievable with iterative crystallization steps, as demonstrated for structurally related 3-fluoro-4-methoxybenzoic acid derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹⁹F NMR (e.g., Bruker 400 MHz) to confirm fluorine substitution and amide bond formation. Compare shifts to analogous compounds like 3-fluoro-4-methylbenzoic acid (δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₃FNO₃: 262.0883).

- Elemental Analysis : Confirm C, H, N content within ±0.3% deviation.

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in biological systems?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting hydrogen bonding and metabolic stability. To assess:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and HOMO-LUMO gaps (see Table S1 in for similar fluorinated benzoic acids).

- Compare bioactivity (e.g., enzyme inhibition IC₅₀) against non-fluorinated analogs. For example, fluorinated 4-hydroxybenzoic acid derivatives show 2–3× higher antimicrobial activity due to enhanced membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from purity variations or assay conditions. To address:

- Replicate Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Purity Validation : Require ≥98% purity (HPLC) and elemental analysis for all test compounds .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to rule out regioisomers, as seen in misidentified 3- vs. 4-fluoro analogs .

Q. What strategies mitigate solubility challenges for in vitro assays with this compound?

- Methodological Answer :

- Use co-solvent systems (e.g., DMSO ≤1% v/v in aqueous buffers) to maintain solubility without cytotoxicity.

- Adjust pH to exploit ionization states: the carboxylic acid group (pKa ~2.5) and amide (pKa ~0.5) remain deprotonated at physiological pH, enhancing aqueous solubility.

- For hydrophobic assays, employ micellar systems (e.g., 0.1% Tween-80) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.